molecular formula C19H18N4O2S3 B2930482 (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-40-9

(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2930482
CAS RN: 1396891-40-9
M. Wt: 430.56
InChI Key: HBPNESFEPSNNBT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O2S3 and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Agents

A series of compounds including thiazole and triazole rings have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with specific substituents on the thiadiazole ring have demonstrated marked inhibition of bacterial and fungal growth, nearly equal to standard drugs. These findings highlight the potential of thiazole and triazole derivatives as effective antimicrobial agents [C. Sanjeeva Reddy, Lade Sanjeeva Rao, Gaddam Rajesh Kumar, A. Nagaraj, 2010].

Anticancer Activity

Compounds derived from thiazolo[3,2-a]pyridines have been prepared using a multicomponent reaction and showed promising anticancer activity across various cancer cell lines. This underscores the potential therapeutic applications of such compounds in cancer treatment [C. Altug, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011].

Corrosion Inhibition

Thiazoles have also been investigated for their application in corrosion inhibition, particularly for the protection of copper surfaces in acidic environments. Studies have shown that certain thiazoles can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is crucial [R. Farahati, A. Ghaffarinejad, S. M. Mousavi-khoshdel, Jafar Rezania, H. Behzadi, A. Shockravi, 2019].

UV Protection and Antimicrobial Finishing in Textiles

Thiazole-based azo dyes have been developed for simultaneous dyeing and functional finishing of cotton textiles. These dyes not only enhance the fabric's coloration but also impart UV protection and antibacterial properties, demonstrating the multifunctional application potential of thiazole derivatives in textile engineering [H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020].

Agrochemical Applications

Novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings have been synthesized and showed moderate insecticidal and fungicidal activities. This suggests the potential use of such compounds in developing new agrochemicals with high activity and low toxicity [Xiao-fei Zhu, De-Qing Shi, 2009].

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S3/c1-14-4-6-15(7-5-14)9-12-28(24,25)20-10-8-16-13-27-19-21-18(22-23(16)19)17-3-2-11-26-17/h2-7,9,11-13,20H,8,10H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPNESFEPSNNBT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

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